molecular formula C19H22N4O B3017541 1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide CAS No. 1207011-44-6

1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B3017541
CAS No.: 1207011-44-6
M. Wt: 322.412
InChI Key: CTYWMUZPMZTBQF-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in research and development, particularly within the fields of medicinal and agricultural chemistry. It belongs to the pyrazole carboxamide chemical class, which is known to exhibit a range of potent biological activities. Pyrazole carboxamides have been extensively researched as fungicides, with studies showing that close structural analogs, such as SCU2028, demonstrate high efficacy against fungal pathogens like Rhizoctonia solani by inhibiting mitochondrial function . The mechanism of action is believed to involve targeting key enzymes in the fungal mitochondrial respiratory chain, specifically succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV), leading to disrupted energy production and cell death . Beyond agrochemical applications, the 5-aminopyrazole-4-carboxamide scaffold is a recognized pharmacophore in drug discovery. Research has identified specific pyrazole carboxamide derivatives as potent and highly selective inhibitors of protein kinases, such as RET kinase, which is a promising target in thyroid and lung cancers . This makes compounds like this compound valuable starting points for the design of new therapeutic agents with potential for improved metabolic stability and selectivity . The structural features of this compound, including the 4-ethylphenyl and isopropyl groups, are common in patented pyrazole carboxamide compounds designed for various biological applications, underscoring its utility as a versatile building block in chemical synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-ethylphenyl)-N-propan-2-yl-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-4-15-7-9-16(10-8-15)23-19(22-11-5-6-12-22)17(13-20-23)18(24)21-14(2)3/h5-14H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYWMUZPMZTBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC(C)C)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The pyrrole moiety can be introduced via Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole or pyrazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins .

Comparison with Similar Compounds

Key Observations :

  • Hydrophobic Substituents : The 4-ethyl group in the target compound likely improves membrane permeability compared to halogenated analogs but may reduce solubility .

Carboxamide Side Chain Modifications

Compound Name Carboxamide Substituent Impact on Properties Reference
This compound Isopropyl Moderate steric bulk; enhances lipophilicity [7]
1-(2-chloro-5-fluorophenyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Tetrahydro-2H-pyran-4-ylmethyl Introduces oxygen for H-bonding; may improve solubility [3]
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide 5-ethyl-1,3,4-thiadiazol-2-yl Adds sulfur heterocycle; may influence redox activity [9]

Key Observations :

  • Isopropyl vs. Heterocyclic Groups : The isopropyl group in the target compound offers simplicity and cost-effective synthesis compared to complex heterocycles like thiadiazole or pyranylmethyl .
  • Solubility Considerations : Substituents with oxygen (e.g., tetrahydro-2H-pyran-4-ylmethyl) could mitigate the hydrophobic effects of the ethylphenyl group .

Pyrrole Substitution and Bioactivity

Biological Activity

1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure

The compound features a unique structure characterized by a pyrazole ring substituted with a pyrrole moiety and an ethylphenyl group. Its IUPAC name is 1-(4-ethylphenyl)-N-propan-2-yl-5-pyrrol-1-ylpyrazole-4-carboxamide. The molecular formula is C19H22N4OC_{19}H_{22}N_4O with a molecular weight of approximately 342.41 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : It may inhibit various enzymes involved in signaling pathways, particularly kinases.
  • Receptor Modulation : The compound can modulate receptor activity, influencing cellular responses.

Biological Activities

Research highlights several biological activities associated with this compound:

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18Inhibition of proliferation

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Activity Studies

Study ReferenceInflammatory Model% Inhibition at 10 µM
Carrageenan-induced edema75%
LPS-stimulated macrophages80%

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It shows activity against various bacterial strains, indicating its potential as an antibacterial agent.

Table 3: Antimicrobial Activity Studies

Study ReferenceBacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
Pseudomonas aeruginosa12

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on breast cancer cell lines, demonstrating significant apoptosis induction through caspase activation pathways.
  • In Vivo Anti-inflammatory Effects : Another study utilized a carrageenan-induced paw edema model in rats, showing that the compound significantly reduced inflammation compared to control groups.
  • Antimicrobial Testing : A series of tests against common pathogens revealed that the compound had considerable antibacterial activity, especially against Gram-positive bacteria.

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